molecular formula C23H22N4O2 B11262697 N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11262697
M. Wt: 386.4 g/mol
InChI Key: GYIDLPHWQBNZRE-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and an N-(3,4-dimethylphenyl)acetamide side chain at position 3. Its molecular formula is C₂₃H₂₂N₄O₂ (average mass: 386.45 g/mol; monoisotopic mass: 386.1743 g/mol). The pyrazolo-pyrazine scaffold is known for bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H22N4O2/c1-15-4-7-18(8-5-15)20-13-21-23(29)26(10-11-27(21)25-20)14-22(28)24-19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

GYIDLPHWQBNZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the acetamide and dimethylphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo-Pyrazine Core

N-(3,4-Dimethylphenyl)-2-[2-(4-Methoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide (CAS 1224000-98-9)
  • Structural Difference : Replaces the 4-methylphenyl group with a 4-methoxyphenyl substituent.
  • No direct bioactivity data are reported, but methoxy-substituted analogs often show altered pharmacokinetic profiles .
N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide
  • Structural Difference : Incorporates a dihydrobenzodioxin ring and 3,4-dimethoxyphenyl group.
  • The dimethoxy substitution may improve membrane permeability but could introduce CYP450 interaction risks .

Heterocyclic Core Modifications

Pyrazolo[1,5-a]Pyrimidine Derivatives (e.g., F-DPA Labeling Precursor)
  • Structural Difference : Replaces pyrazine with pyrimidine, altering ring electronics.
  • Impact : Pyrimidine cores exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms. For example, F-DPA (a pyrazolo[1,5-a]pyrimidine acetamide) is used in PET imaging due to its high blood-brain barrier penetration .
Triazolopyrimidine Derivatives
  • Structural Difference : Substitutes pyrazine with triazole-fused pyrimidine.
  • Bioactivity : Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines show herbicidal and antifungal activity (e.g., 41–43% TMV inhibition at 500 µg/mL) .

Acetamide Side-Chain Modifications

N-(1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazole-4-Carboxamido)Acrylamide
  • Structural Difference : Replaces pyrazolo-pyrazine with a pyrazole ring and introduces an acrylamide group.
  • Bioactivity : Exhibits antifungal and insecticidal properties, highlighting the role of the acrylamide group in enhancing reactivity .
N-(4-Oxo-2-Phenylquinazolin-3(4H)-Yl)-2-(Substituted)Acetamides
  • Structural Difference: Uses quinazolinone instead of pyrazolo-pyrazine.
  • Bioactivity : Derivatives show antimicrobial activity, with MIC values as low as 12.5 µg/mL against E. coli .

Key Findings and Implications

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce metabolic stability.
  • Halogenated Substituents (e.g., iodine in F-DPA) : Enhance target specificity and imaging applicability .

Core Heterocycle Influence :

  • Pyrazolo[1,5-a]pyrazines balance rigidity and electronic properties for kinase inhibition.
  • Pyrimidine or triazole cores prioritize hydrogen bonding for antimicrobial or herbicidal activity .

Acetamide Flexibility :

  • Bulky substituents (e.g., dihydrobenzodioxin) improve binding affinity but may limit bioavailability .

Biological Activity

N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound belonging to the class of pyrazolo derivatives. This compound is characterized by its unique structural features, which include a pyrazolo[1,5-a]pyrazine core and various substituents that may influence its biological activity.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula : C24_{24}H22_{22}N6_6O2_2
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)ccc1-c1nn(C=CN(C2=NN3CC(Nc4c(C)cc(C)cc4)=O)C3=O)c2c1

Biological Activity

The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds within the pyrazolo class often demonstrate significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as kinases involved in cell proliferation and survival pathways. This interaction may lead to the inhibition of cancer cell growth.
  • Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential efficacy against various tumors.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor:

  • Target Enzymes : Preliminary data suggest that this compound could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Research Findings : A study reported that derivatives with similar structures exhibited potent CDK inhibition, leading to cell cycle arrest in cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related pyrazolo derivatives:

Compound NameStructural FeaturesUnique Properties
N-(3-methylphenyl)-2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamideContains methyl and chlorine substituentsPotentially different pharmacokinetics
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamideChlorine substituent enhances biological activityExhibits significant cytotoxicity
N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,pyrimidin-5-yl]acetamideSimilar core structureVariations in substituents affect biological activity

Safety and Toxicology

While the therapeutic potential of this compound is promising, safety assessments are crucial:

  • Toxicological Studies : Preliminary toxicological evaluations indicate that compounds in this class generally exhibit low toxicity profiles. However, comprehensive studies are needed to establish safety margins.

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